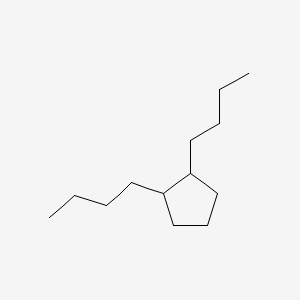
1,2-Dibutylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibutylcyclopentane is an organic compound with the molecular formula C13H26. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two butyl groups attached to the first and second carbon atoms of the cyclopentane ring. The molecular weight of this compound is 182.3455 g/mol .
Métodos De Preparación
The synthesis of 1,2-Dibutylcyclopentane can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentane with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the cyclopentane ring with butyl groups .
These methods are optimized for high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2-Dibutylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur when this compound is treated with halogens such as chlorine or bromine.
Aplicaciones Científicas De Investigación
1,2-Dibutylcyclopentane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a model compound for studying the reactivity and stability of cycloalkanes. Additionally, it serves as a precursor for the synthesis of more complex organic molecules and materials .
In the field of biology, this compound is used in studies related to lipid metabolism and membrane structure due to its hydrophobic nature. It is also investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Mecanismo De Acción
The mechanism of action of 1,2-Dibutylcyclopentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery .
Comparación Con Compuestos Similares
1,2-Dibutylcyclopentane can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and their substituted derivatives.
Cyclopentane: A simpler cycloalkane with the formula C5H10.
Cyclohexane: Another cycloalkane with the formula C6H12.
1,2-Dimethylcyclopentane: A similar compound with methyl groups instead of butyl groups.
This compound is unique due to the presence of the butyl groups, which impart distinct hydrophobic and steric properties, making it valuable for specific research applications and industrial uses .
Propiedades
Número CAS |
62199-52-4 |
|---|---|
Fórmula molecular |
C13H26 |
Peso molecular |
182.35 g/mol |
Nombre IUPAC |
1,2-dibutylcyclopentane |
InChI |
InChI=1S/C13H26/c1-3-5-8-12-10-7-11-13(12)9-6-4-2/h12-13H,3-11H2,1-2H3 |
Clave InChI |
XQUKCZAAJLJJPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCCC1CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)

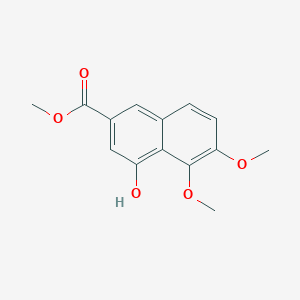
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
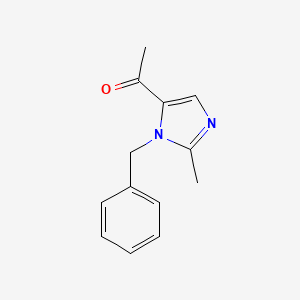
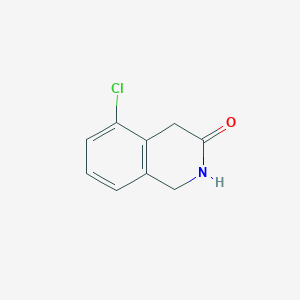
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
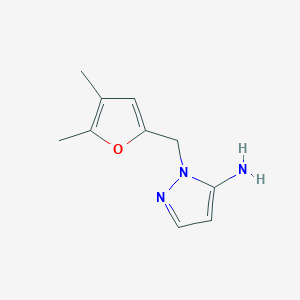
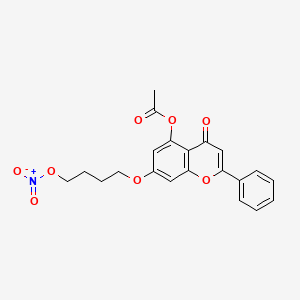

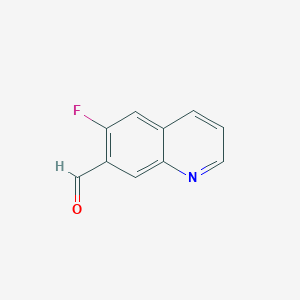
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)
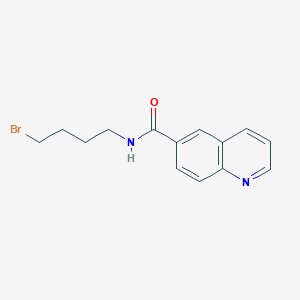
![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
